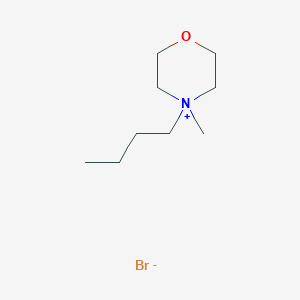

4-Butyl-4-methylmorpholin-4-ium bromide

Description

Properties

IUPAC Name |

4-butyl-4-methylmorpholin-4-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEIRJDUZYOROE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCOCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519790 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75174-77-5 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-butyl-4-methylmorpholin-4-ium bromide

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Butyl-4-methylmorpholin-4-ium Bromide

Foreword

This guide provides a comprehensive technical overview of this compound, a quaternary ammonium salt belonging to the promising class of morpholinium-based ionic liquids. As functional materials, these compounds are gaining significant traction in diverse fields such as electrochemistry, catalysis, and drug development due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable conductivity.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed methodology for the synthesis of this compound, a robust framework for its characterization, and insights into the scientific principles underpinning these protocols.

Strategic Approach to Synthesis: The Quaternization of N-Methylmorpholine

The synthesis of this compound is most effectively achieved through the quaternization of N-methylmorpholine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanistic Rationale

The core of this synthesis lies in the nucleophilic character of the tertiary amine, N-methylmorpholine. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of n-butyl bromide, which is polarized due to the high electronegativity of the bromine atom. This concerted, single-step reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, yielding the desired quaternary ammonium salt. The choice of solvent and temperature is critical; a polar aprotic solvent is used to solvate the reactants without interfering with the nucleophile, while elevated temperatures are employed to overcome the reaction's activation energy, thereby increasing the reaction rate.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-alkyl-N-methylmorpholinium salts.[4]

Materials and Equipment:

-

N-Methylmorpholine (C₅H₁₁NO, MW: 101.15 g/mol ), 0.2 mol (22.3 mL)

-

n-Butyl Bromide (C₄H₉Br, MW: 137.02 g/mol ), 0.2 mol (21.4 mL)

-

Methyl Ethyl Ketone (MEK), 80 mL

-

250 mL Sulfonating flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Drip funnel

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper for vacuum filtration

-

Vacuum oven

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a 250 mL flask with a magnetic stirrer, reflux condenser, and a drip funnel. Ensure all glassware is dry.

-

Charging the Reactor: Charge the flask with 22.3 mL (0.2 mol) of N-methylmorpholine and 80 mL of methyl ethyl ketone (MEK).

-

Reactant Addition: Begin stirring the solution. Add 21.4 mL (0.2 mol) of n-butyl bromide dropwise from the drip funnel over a period of approximately 20 minutes. The dropwise addition is crucial to control the initial exotherm of the reaction.

-

Reaction Under Reflux: After the addition is complete, heat the mixture to reflux (approximately 80°C for MEK). An initial turbidity will be observed, which will progress to a denser, orange-brown crystalline slurry as the product precipitates out of the solution.[4]

-

Reaction Monitoring & Completion: Maintain the reflux for 7 hours to ensure the reaction proceeds to completion.

-

Product Isolation: After the reaction period, cool the mixture to room temperature. Isolate the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing and Purification: Wash the filter cake with a small amount of cold MEK to remove any unreacted starting materials or residual solvent. The use of a solvent in which the product is insoluble is a key purification step.

-

Drying: Dry the purified white to off-white crystalline solid under vacuum at an elevated temperature (e.g., 60°C) until a constant weight is achieved. The reported yield for this method is approximately 23%, with a melting point of 205°C.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization Framework

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Structural Elucidation

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing an unambiguous map of the molecule's carbon-hydrogen framework.

-

¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. The integration of signals corresponds to the ratio of protons, while chemical shifts indicate the electronic environment and multiplicity reveals neighboring protons.

-

¹³C NMR: Carbon NMR provides a count of unique carbon environments within the molecule.

| Table 1: Predicted NMR Spectral Data for 4-Butyl-4-methylmorpholin-4-ium Cation | | :--- | :--- | :--- | :--- | | Assignment | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | | N-CH₃ | Methyl | ~3.1 - 3.3 (singlet) | ~48 - 50 | | N-CH₂ -(CH₂)₂-CH₃ | Methylene (α) | ~3.3 - 3.5 (triplet) | ~65 - 67 | | N-CH₂-CH₂ -CH₂-CH₃ | Methylene (β) | ~1.6 - 1.8 (multiplet) | ~25 - 27 | | N-(CH₂)₂-CH₂ -CH₃ | Methylene (γ) | ~1.3 - 1.5 (multiplet) | ~19 - 21 | | N-(CH₂)₃-CH₃ | Methyl (δ) | ~0.9 - 1.0 (triplet) | ~13 - 14 | | O-CH₂ -CH₂-N⁺ | Morpholine Ring | ~3.9 - 4.1 (multiplet) | ~63 - 65 | | O-CH₂-CH₂ -N⁺ | Morpholine Ring | ~3.5 - 3.7 (multiplet) | ~60 - 62 | (Note: Predicted shifts are based on analogous structures and may vary with solvent and concentration.[5])

2.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[6] It serves as a rapid "fingerprint" verification of the compound's structure.

| Table 2: Key FTIR Absorption Bands for this compound | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Functional Group | | 2960 - 2850 | C-H Stretching | Alkyl chains (butyl, methyl) & Morpholine ring | | 1470 - 1450 | C-H Bending | Methylene (-CH₂-) scissoring | | 1130 - 1085 | C-O-C Stretching | Ether linkage in morpholine ring | | 1050 - 1000 | C-N Stretching | C-N bond in the morpholine ring | (Note: The absence of a broad N-H stretch above 3200 cm⁻¹ helps confirm the formation of the quaternary amine from the tertiary amine precursor.[7])

Identity and Purity Confirmation

2.2.1 Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target cation. Electrospray Ionization (ESI) is the method of choice for pre-formed ionic species like quaternary ammonium salts, as it gently transfers the ions from solution to the gas phase for analysis.[8][9]

-

Expected Result: In positive-ion ESI-MS, the analysis should reveal a prominent peak corresponding to the 4-butyl-4-methylmorpholin-4-ium cation ([C₉H₂₀NO]⁺).

-

Calculated Monoisotopic Mass of Cation: 158.1545 g/mol .

2.2.2 Physicochemical Analysis

-

Melting Point: A sharp and reproducible melting point is a strong indicator of high purity. The literature value for this compound is 205°C.[4]

-

Thermogravimetric Analysis (TGA): TGA can be employed to determine the thermal stability and decomposition temperature of the ionic liquid, a critical parameter for applications at elevated temperatures.[2]

Characterization Workflow Diagram

Caption: Logical workflow for the comprehensive characterization of the synthesized product.

Applications and Future Outlook

This compound is not merely a synthetic target but a functional material with considerable potential. As a member of the morpholinium ionic liquid family, it is being explored for several advanced applications:

-

Electrolytes: The inherent ionic conductivity, wide electrochemical window, and thermal stability of morpholinium salts make them strong candidates for use in batteries, supercapacitors, and other electrochemical devices.[10][11]

-

Phase Transfer Catalysts: The quaternary ammonium structure allows it to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields in organic synthesis.[1]

-

Antimicrobial Agents: Certain morpholinium-based ionic liquids have demonstrated potent antibiofilm and antimicrobial properties, opening avenues for their use in biomedical applications and disinfectant formulations.[12]

-

Materials Science: These ionic liquids can serve as templates or media for the synthesis of nanomaterials, such as gold nanoparticles.[11]

The straightforward synthesis and versatile properties of this compound position it as a valuable building block for both fundamental research and the development of next-generation technologies.

References

-

PrepChem. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. Retrieved from [Link]

- Kohestani, B., et al. (n.d.). Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and. Asian Journal of Chemistry.

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1983). Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]

-

University of Turku. (n.d.). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Retrieved from [Link]

-

University of Southampton. (n.d.). Mass Spectrometry - Help - Interpretation of Spectre. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa. Retrieved from [Link]

-

RSC Publishing. (n.d.). New organic ionic plastic crystals utilizing the morpholinium cation. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]

- 3. Kinetics of quaternization of 4-methyl and 4-ethyl pyridine with n-propyl and n-butyl bromide in sulpholane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. Tetrabutylammonium bromide(1643-19-2) 1H NMR spectrum [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. utupub.fi [utupub.fi]

- 9. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Morpholinium-Based Ionic Liquids

Abstract

Morpholinium-based ionic liquids (Mor-ILs) are a versatile class of molten salts exhibiting a unique combination of favorable physicochemical properties, including appreciable thermal stability, tunable viscosity and conductivity, and a wide electrochemical window.[1][2] These characteristics, coupled with their often lower cost and toxicity compared to other ionic liquid families, have positioned them as promising candidates for a diverse range of applications, from electrolytes in energy storage devices to advanced drug delivery vehicles.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Mor-ILs, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of these materials and provide a detailed examination of their density, viscosity, ionic conductivity, and thermal stability. Each section will not only present key data but also elucidate the underlying molecular principles and provide standardized, field-proven experimental protocols for their characterization.

Introduction to Morpholinium-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, a feature that imparts a unique set of properties including low vapor pressure, high thermal stability, and tunable solvency.[5] Mor-ILs are a specific class of ILs where the cation is based on the morpholine heterocyclic ring. The morpholinium cation's structure, which includes an oxygen atom, influences its polarity and interactions with anions and other molecules, thereby affecting the bulk properties of the IL.[2] The ability to modify the substituents on the nitrogen atom of the morpholine ring, as well as to pair it with a wide variety of anions, allows for the fine-tuning of the physicochemical properties of the resulting IL to suit specific applications.[1][6] This "designability" is a key advantage of Mor-ILs and has led to their exploration in fields such as organic synthesis, nanomaterial preparation, and electrochemistry.[1][6]

Synthesis of Morpholinium-Based Ionic Liquids

The synthesis of Mor-ILs is typically achieved through a two-step process involving quaternization of a morpholine derivative followed by an anion exchange reaction. This approach offers a cost-effective and versatile route to a wide array of Mor-ILs.[7]

General Synthesis Workflow

The synthesis process can be broken down into two main stages as illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of morpholinium-based ionic liquids.

Detailed Experimental Protocol: Synthesis of N-Dodecyl-N-methylmorpholinium 3-Hydroxy-2-naphthoate

This protocol is adapted from a method described for the synthesis of surface-active ionic liquids.[7]

Part 1: Quaternization

-

To a round-bottom flask, add 4-methyl morpholine (0.181 mol), 1-chlorododecane (0.181 mol), potassium carbonate (0.181 mol), and potassium iodide (0.090 mol) in acetonitrile.

-

Fit the flask with a reflux condenser and flush the system with nitrogen.

-

Heat the mixture to reflux at 75–80 °C with continuous stirring for 24 hours in the dark.

-

After cooling, filter the resulting residue.

-

Evaporate the solvent from the filtrate to obtain a viscous orange solution of N-dodecyl-N-methylmorpholinium iodide.

Part 2: Anion Exchange

-

Prepare an aqueous solution of N-dodecyl-N-methylmorpholinium hydroxide ([C₁₂mmor][OH]) from the N-dodecyl-N-methylmorpholinium iodide synthesized in Part 1.

-

Neutralize the aqueous solution of [C₁₂mmor][OH] with 3-hydroxy-2-naphthoic acid.

-

Dry the resulting product to obtain the final waxy orange N-dodecyl-N-methylmorpholinium 3-hydroxy-2-naphthoate ([C₁₂mmor][3-H-2-n]).

Physicochemical Properties

The utility of Mor-ILs is intrinsically linked to their physicochemical properties. The following sections detail the key properties, their measurement, and provide comparative data for a selection of Mor-ILs.

Density

Density is a fundamental property that influences the design of processes involving fluid dynamics. The density of Mor-ILs is influenced by the nature of both the cation and the anion, with longer alkyl chains on the cation generally leading to a decrease in density due to less efficient packing.

Table 1: Density of Selected Morpholinium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Temperature (K) | Density (g·cm⁻³) | Reference |

| N-methylmorpholinium | Formate | 298.15 | 1.166 | [3] |

| N-ethylmorpholinium | Formate | 298.15 | 1.134 | [3] |

| N-propyl-N-methylmorpholinium | [NTf₂]⁻ | 298.15 | 1.428 | |

| N-butyl-N-methylmorpholinium | [NTf₂]⁻ | 298.15 | 1.396 | |

| N-ethyl-N-methylmorpholinium | [BF₄]⁻ | 298.15 | 1.23 | [8] |

Experimental Protocol: Density Measurement

Density is typically measured using a vibrating tube densimeter.[9]

-

Calibrate the densimeter with dry air and deionized water at the desired temperature.

-

Inject the Mor-IL sample into the measuring cell, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate.

-

Record the oscillation period of the vibrating tube.

-

Calculate the density based on the instrument's calibration constants and the measured oscillation period.

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes and reaction media.[10] The viscosity of Mor-ILs is highly dependent on temperature, decreasing as temperature increases.[11] It is also influenced by the size and shape of the constituent ions and the strength of the intermolecular forces.

Table 2: Viscosity of Selected Morpholinium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Temperature (K) | Viscosity (mPa·s) | Reference |

| N-methylmorpholinium | Formate | 298.15 | 45.4 | [3] |

| N-ethylmorpholinium | Formate | 298.15 | 49.3 | [3] |

| N-propyl-N-methylmorpholinium | [NTf₂]⁻ | 298.15 | 73 | |

| N-butyl-N-methylmorpholinium | [NTf₂]⁻ | 298.15 | 86 |

Experimental Protocol: Viscosity Measurement

Viscosity is commonly measured using a rotational viscometer or a capillary viscometer.[12]

-

Calibrate the viscometer with a standard fluid of known viscosity.

-

Place a known volume of the Mor-IL sample into the viscometer's sample holder.

-

Allow the sample to reach the desired temperature.

-

For a rotational viscometer, measure the torque required to rotate a spindle at a constant angular velocity. For a capillary viscometer, measure the time it takes for the liquid to flow through a capillary of a known diameter.

-

Calculate the viscosity based on the instrument's calibration and the measured parameters.

Ionic Conductivity

Ionic conductivity is a measure of an IL's ability to conduct an electric current and is a key performance indicator for electrolyte applications.[2] The conductivity of Mor-ILs is influenced by the mobility of the ions, which is in turn affected by viscosity and temperature.[3][13] Generally, higher temperatures and lower viscosities lead to higher ionic conductivities.[11]

Table 3: Ionic Conductivity of Selected Morpholinium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Temperature (°C) | Ionic Conductivity (mS·cm⁻¹) | Reference |

| N-methylmorpholinium | Formate | 25 | 16.8 | [3][13] |

| N-ethylmorpholinium | Formate | 25 | 10.0 | [3][13] |

| N-methylmorpholinium | Formate | 100 | 29 | [3][13] |

| N-ethylmorpholinium | Formate | 100 | 21 | [3][13] |

| N-ethyl-N-methylmorpholinium | [TFSI]⁻ | - | - | [6] |

| N-butyl-N-methylmorpholinium | [TFSI]⁻ | - | - | [6] |

Experimental Protocol: Ionic Conductivity Measurement

Ionic conductivity is typically measured using a conductivity cell and an impedance spectrometer.[14]

-

Calibrate the conductivity cell using a standard solution of known conductivity (e.g., KCl solution).

-

Fill the conductivity cell with the Mor-IL sample, ensuring the electrodes are fully immersed.

-

Connect the cell to an impedance spectrometer and allow the sample to reach the desired temperature.

-

Measure the impedance of the sample over a range of frequencies.

-

Determine the bulk resistance of the IL from the impedance data (typically from the intercept of the Nyquist plot with the real axis).

-

Calculate the ionic conductivity using the cell constant and the measured resistance.

Thermal Stability

The thermal stability of an IL determines its operational temperature range and is a critical factor for high-temperature applications.[15][16] The thermal stability of Mor-ILs is influenced by the strength of the bonds within the cation and anion, as well as the nature of the interactions between them.[17]

Table 4: Thermal Decomposition Temperatures of Selected Morpholinium-Based Ionic Liquids

| Ionic Liquid Cation | Anion | Decomposition Temperature (Tonset, °C) | Reference |

| N-propyl-N-methylmorpholinium | [NTf₂]⁻ | 398 | |

| N-butyl-N-methylmorpholinium | [NTf₂]⁻ | 399 | |

| Dicationic (C4 linker) | Br⁻ | ~200-520 | [17] |

| Dicationic (C4 linker) | [NTf₂]⁻ | ~200-520 | [17] |

Experimental Protocol: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of ILs.[14][18]

-

Place a small, accurately weighed sample of the Mor-IL (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the sample's mass as a function of temperature.

-

The onset decomposition temperature (Tonset) is typically determined as the temperature at which a significant mass loss begins.

Caption: Workflow for determining thermal stability using TGA.

Applications in Drug Development

The unique properties of Mor-ILs make them attractive for various applications in the pharmaceutical and biomedical fields.[4][5] Their ability to solubilize poorly soluble drugs can enhance drug delivery and bioavailability.[4] Furthermore, certain Mor-ILs have demonstrated intrinsic biological activity, such as antimicrobial and anticancer properties.[7][19] For example, N-dodecyl-N-methylmorpholinium salicylate has shown promising cytotoxic effects against lung cancer cells.[7] The designability of Mor-ILs allows for the creation of task-specific ionic liquids with optimized properties for targeted drug delivery systems.[5]

Conclusion

Morpholinium-based ionic liquids represent a highly versatile and promising class of materials. Their tunable physicochemical properties, including density, viscosity, ionic conductivity, and thermal stability, can be tailored through synthetic modifications to meet the demands of a wide range of applications. This guide has provided a foundational understanding of these key properties and the experimental methodologies used for their characterization. As research in this area continues to expand, Mor-ILs are poised to play an increasingly important role in the development of advanced technologies, particularly in the fields of energy storage and drug delivery.

References

-

ACS Omega. Unveiling the Potential of Morpholinium Surface Active Ionic Liquids for Epidermal Growth Factor Receptor Inhibition: Synthesis, Integrating Molecular Docking, Dynamics, and In Vitro Studies. [Link]

-

The Journal of Physical Chemistry B. Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. [Link]

-

Royal Society of Chemistry. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. [Link]

-

MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

-

ResearchGate. Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes | Request PDF. [Link]

-

University of York. VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. [Link]

-

ResearchGate. Density, sound velocity, viscosity, and refractive index of new morpholinium ionic liquids with amino acid-based anions: Effect of temperature, alkyl chain length, and anion | Request PDF. [Link]

-

ResearchGate. Synthesis and ionic conductivities of lithium-doped morpholinium salts. [Link]

-

ResearchGate. Synthesis, thermal behavior and kinetic study of N-morpholinium dicationic ionic liquids by thermogravimetry | Request PDF. [Link]

-

ACS Publications. Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. [Link]

-

MDPI. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

-

National Institutes of Health. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. [Link]

-

National Institutes of Health. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. [Link]

-

PubMed. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa. [Link]

-

Frontiers. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. [Link]

-

MDPI. Densities and Viscosities of Ionic Liquid with Organic Solvents. [Link]

-

ResearchGate. (PDF) Densities and Viscosities of Ionic Liquid with Organic Solvents. [Link]

-

ResearchGate. Predicting Density and Refractive Index of Ionic Liquids. [Link]

Sources

- 1. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]

- 2. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]

- 12. Densities and Viscosities of Ionic Liquid with Organic Solvents [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Temperature of 4-butyl-4-methylmorpholin-4-ium bromide

This guide provides a comprehensive technical overview of the thermal stability of 4-butyl-4-methylmorpholin-4-ium bromide (also known as N-butyl-N-methylmorpholinium bromide), an ionic liquid of interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple data sheet to offer insights into the experimental determination of its thermal decomposition temperature, the underlying chemical principles, and a comparative analysis with related compounds.

Introduction: The Significance of Thermal Stability in Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention for their unique physicochemical properties, including low volatility, high ionic conductivity, and wide electrochemical windows. This compound belongs to the morpholinium class of ILs, which are valued for their potential applications as electrolytes, catalysts, and stabilizers.[1]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in various applications. For instance, in chemical synthesis, a high decomposition temperature allows for a broader range of reaction conditions. In electrochemical devices, thermal stability is paramount for safety and longevity. Therefore, a thorough understanding of the thermal decomposition temperature of this compound is essential for its effective and safe utilization.

Core Subject: Thermal Decomposition of this compound

The thermal decomposition of this compound has been experimentally determined to be approximately 200.00°C .[1] This value was established through thermogravimetric analysis (TGA), a standard technique for assessing the thermal stability of materials.

Comparative Thermal Stability

A study of various N-alkyl-N-methylmorpholinium bromide salts revealed the influence of the alkyl chain length on the decomposition temperature. The thermal stability of this compound is comparable to that of its longer-chain analogues, N-octyl-N-methylmorpholinium bromide and N-dodecyl-N-methylmorpholinium bromide, which also decompose at around 200.00°C.[1] Interestingly, the shorter-chain analogue, N-ethyl-N-methylmorpholinium bromide, exhibits a higher decomposition temperature of approximately 230.00°C.[1] This suggests that for this particular series of morpholinium bromides, the thermal stability does not follow a simple trend with increasing alkyl chain length.

| Compound | Abbreviation | Decomposition Temperature (°C) |

| N-ethyl-N-methylmorpholinium bromide | [Mor1,2][Br] | ~230.00 |

| N-butyl-N-methylmorpholinium bromide | [Mor1,4][Br] | ~200.00 |

| N-octyl-N-methylmorpholinium bromide | [Mor1,8][Br] | ~200.00 |

| N-dodecyl-N-methylmorpholinium bromide | [Mor1,12][Br] | ~200.00 |

| Data sourced from Kim et al. (2005).[1] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

The determination of the thermal decomposition temperature of this compound is reliably achieved using Thermogravimetric Analysis (TGA). This technique continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere.

Step-by-Step TGA Methodology

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidative degradation. The desired heating rate is programmed, a common rate being 10°C/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature is typically determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve.

Visualization of the TGA Workflow

Caption: Workflow for determining the thermal decomposition temperature using TGA.

Mechanistic Insights into Decomposition

The thermal decomposition of quaternary ammonium halides, such as this compound, can proceed through several pathways. The most common mechanisms are Hofmann elimination and nucleophilic substitution (SN2).

-

Hofmann Elimination: This pathway requires a beta-hydrogen atom. The bromide anion acts as a base, abstracting a proton from the butyl or methyl group, leading to the formation of an alkene (butene or ethene), a tertiary amine (N-methylmorpholine or N-butylmorpholine), and hydrogen bromide.

-

SN2 Reaction: The bromide anion can also act as a nucleophile, attacking one of the alkyl groups (butyl or methyl) attached to the nitrogen atom. This results in the formation of an alkyl bromide (butyl bromide or methyl bromide) and N-methylmorpholine or N-butylmorpholine.

The predominant mechanism is influenced by factors such as the structure of the cation and the basicity/nucleophilicity of the anion.

Logical Relationship of Decomposition Pathways

Caption: Potential thermal decomposition pathways for the ionic liquid.

Conclusion

This technical guide has established that the thermal decomposition temperature of this compound is approximately 200.00°C, as determined by thermogravimetric analysis. This value places it in a similar stability range as its longer-chain N-alkyl-N-methylmorpholinium bromide counterparts, while being less stable than the N-ethyl analogue. A standardized TGA protocol is the recommended method for verifying this critical property. Understanding the potential decomposition pathways, primarily Hofmann elimination and SN2 reactions, is crucial for predicting byproducts and ensuring safe handling at elevated temperatures. This information is vital for researchers and professionals considering the use of this ionic liquid in high-temperature applications.

References

-

Kim, K.S., Choi, S., Lee, H., Lee, C., & Lee, H. (2005). Thermal and Electrochemical Properties of Morpholinium Salts with Bromide Anion. Journal of the Korean Industrial and Engineering Chemistry, 16(6), 813-818. [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Parameters of 4-butyl-4-methylmorpholin-4-ium bromide

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility parameters of the ionic liquid 4-butyl-4-methylmorpholin-4-ium bromide. In the absence of previously published data for this specific compound, this guide focuses on robust experimental and theoretical methodologies. We delve into the foundational principles of Hildebrand and Hansen solubility parameters, offering detailed, step-by-step protocols for their determination using Inverse Gas Chromatography (IGC) and the Hansen Solubility Sphere (HSS) method. Furthermore, we explore the potential of theoretical estimation through group contribution methods. This document is structured to provide not only procedural instructions but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the principles and their practical application. The guide includes data presentation formats, visual workflows, and a comprehensive list of references to support further investigation.

Introduction: The Significance of Solubility Parameters in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For ionic liquids (ILs) such as this compound, which are increasingly explored as solvents, excipients, and even APIs themselves, a quantitative understanding of their miscibility and interaction with other substances is paramount. Solubility parameters provide a powerful predictive tool for formulation development, enabling scientists to screen for suitable solvents, predict polymer-drug compatibility, and design stable and effective drug delivery systems.

This guide will focus on two key types of solubility parameters:

-

Hildebrand Solubility Parameter (δ): A single-value parameter representing the cohesive energy density of a material. It is a useful initial indicator of miscibility, based on the principle that substances with similar δ values are likely to be miscible.

-

Hansen Solubility Parameters (HSP): An extension of the Hildebrand parameter, which deconstructs the total cohesive energy into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). This three-dimensional approach offers a more nuanced and accurate prediction of solubility behavior.

This guide will equip the reader with the necessary knowledge and practical protocols to determine these crucial parameters for this compound.

Synthesis of this compound

A reliable synthesis of the target ionic liquid is the foundational step for any subsequent characterization. The following protocol is based on established methods for the quaternization of tertiary amines.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 250 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK).

-

Addition of Alkyl Halide: While stirring, add 21.4 ml (0.2 mol) of n-butyl bromide dropwise to the flask over a period of 20 minutes.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C). An initial turbidity will be observed, which will progress to a denser, orange-brown mixture. Continue refluxing for 7 hours.

-

Isolation of Product: After the reaction is complete, cool the mixture and filter the crystalline slurry using suction filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold MEK and then dry the product under vacuum to yield N-butyl-N-methylmorpholinium bromide.

Diagram of the Synthesis Workflow:

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-butyl-4-methylmorpholin-4-ium Bromide

This guide provides an in-depth exploration of the potential research avenues for 4-butyl-4-methylmorpholin-4-ium bromide (BMMB), a morpholinium-based ionic liquid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple overview to offer a strategic analysis of promising applications, grounded in existing data for BMMB and its structural analogs. We will delve into the synthesis, physicochemical properties, and prospective uses in electrochemistry, catalysis, biomass processing, and biochemistry, all while maintaining a critical perspective on its environmental and toxicological profile.

Foundational Knowledge: Synthesis and Physicochemical Properties

A thorough understanding of a compound's synthesis and fundamental properties is the bedrock of innovative research. This compound, with the CAS number 75174-77-5, is a quaternary ammonium salt that has garnered interest for its potential as a versatile ionic liquid.

Synthesis of this compound

The synthesis of BMMB is a straightforward quaternization reaction. A reliable method involves the reaction of N-methylmorpholine with n-butyl bromide.[1]

Detailed Experimental Protocol:

-

Reaction Setup: In a 250 ml sulfonating flask equipped with a magnetic stirrer, drip funnel, and reflux condenser, charge 22.3 ml (0.2 mol) of N-methylmorpholine and 80 ml of methyl ethyl ketone (MEK).

-

Addition of Alkyl Halide: Add 21.4 ml (0.2 mol) of n-butyl bromide dropwise over 20 minutes.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80°C). The reaction mixture will initially become turbid and then thicken to an orange-brown crystalline slurry.

-

Reaction Time: Maintain the reflux for 7 hours.

-

Isolation and Purification: After the reaction is complete, filter the crystalline slurry by suction. Wash the filter residue with a small amount of MEK and dry the product under vacuum.

This protocol yields this compound with a melting point of 205°C.[1] The yield for this specific protocol is reported to be 23%.[1]

Logical Flow of Synthesis:

Caption: Synthesis workflow for this compound.

Physicochemical Properties

The physicochemical properties of BMMB are crucial for determining its suitability for various applications.

| Property | Value | Source |

| CAS Number | 75174-77-5 | [2] |

| Molecular Formula | C₉H₂₀BrNO | [2] |

| Molecular Weight | 238.16 g/mol | [2] |

| Melting Point | 205°C | [1] |

| Appearance | White to light yellow crystalline powder | [3][4] |

These properties suggest a stable, solid compound at room temperature, a characteristic that can be advantageous for handling and storage.

Emerging Research Area: Electrochemical Applications

The investigation of ionic liquids as components in electrochemical devices is a burgeoning field. While direct studies on BMMB are limited, research on its close analogs, N-methyl-N-propylmorpholinium bromide and 4-ethyl-4-methylmorpholinium bromide, provides a strong rationale for its potential in this area.

Flow Batteries

A significant potential application for BMMB is as a complexing agent in zinc-bromine flow batteries (ZBFBs). In these batteries, quaternary amines are used to complex with bromine, forming an organic phase that is immiscible with the aqueous electrolyte. This sequestration of bromine is vital for the battery's performance and safety.

A study on N-methyl-N-propylmorpholinium bromide (MPM-Br) demonstrated its effectiveness as a bromine complexing agent. The study found that a longer alkyl chain on the morpholinium cation can lead to a lower amount of free bromine in the electrolyte, which is beneficial for cell efficiency. This suggests that the butyl group in BMMB could offer even better performance in this regard.

Proposed Research Directive:

-

Synthesis and Characterization: Synthesize BMMB and characterize its physicochemical properties, including its thermal stability and solubility in relevant electrolyte solutions.

-

Electrochemical Performance: Investigate the performance of BMMB as a bromine complexing agent in a ZBFB. Key performance indicators to measure include coulombic efficiency, voltage efficiency, and energy efficiency over multiple charge-discharge cycles.

-

Comparative Analysis: Compare the performance of BMMB with that of its shorter-chain analogs (propyl and ethyl derivatives) to establish a clear structure-performance relationship.

Electrolytes for Batteries and Supercapacitors

The ethyl analog, 4-ethyl-4-methylmorpholinium bromide, has been identified as an effective electrolyte in various electrochemical applications, enhancing the performance of batteries and supercapacitors.[3][5] This is attributed to its ionic nature, which facilitates ion transport. BMMB, with its similar morpholinium core, is a prime candidate for investigation as an electrolyte component.

Proposed Research Directive:

-

Ionic Conductivity Measurements: Determine the ionic conductivity of BMMB in various organic solvents commonly used in battery and supercapacitor electrolytes.

-

Electrochemical Stability Window: Evaluate the electrochemical stability window of BMMB-based electrolytes to determine their operating voltage range.

-

Device Prototyping: Fabricate and test prototype batteries or supercapacitors using BMMB-based electrolytes to assess their performance characteristics, such as specific capacitance, energy density, and power density.

Conceptual Workflow for Electrochemical Research:

Caption: Research workflow for electrochemical applications of BMMB.

Catalysis and Organic Synthesis: A Versatile Mediator

Quaternary ammonium salts are well-established as phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. BMMB, with its cationic nature and alkyl chains, is poised to be an effective PTC.

Phase Transfer Catalysis

BMMB can act as an ionic surfactant in phase transfer catalysis, enabling reactions between water-insoluble substrates and aqueous reagents.[2] This is particularly useful in organic synthesis for reactions such as alkylations and carbon-carbon bond formation.[2] The butyl group enhances the lipophilicity of the cation, which can improve its ability to transport anions from the aqueous phase to the organic phase.

Proposed Research Directive:

-

Catalyst Screening: Evaluate the catalytic activity of BMMB in a range of classic PTC reactions, such as the Williamson ether synthesis or the cyanation of alkyl halides.

-

Reaction Optimization: Optimize reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and selectivity.

-

Comparative Studies: Compare the performance of BMMB with commercially available PTCs like tetrabutylammonium bromide (TBAB) to assess its relative efficacy.

Green Chemistry and Biomass Processing

The quest for sustainable chemical processes has driven research into the use of ionic liquids for biomass processing. Morpholinium-based ionic liquids have shown particular promise in the dissolution of cellulose, a key step in the conversion of biomass into biofuels and other valuable chemicals.

Cellulose Dissolution and Biomass Pretreatment

Studies have demonstrated that morpholinium-based ionic liquids can effectively dissolve cellulose.[5][6][7][8][9] The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network in cellulose. The ability of morpholinium acetates, in combination with DMSO, to dissolve cellulose highlights the importance of the anion in this process.[5][6] Furthermore, aqueous solutions of morpholinium hydroxides with alkyl chains longer than ethyl have shown a surprising ability to dissolve cellulose at room temperature.[5][6]

Proposed Research Directive:

-

Anion Exchange: Synthesize a series of BMMB derivatives with different anions (e.g., acetate, formate) and evaluate their ability to dissolve cellulose.

-

Optimization of Dissolution: Investigate the effects of temperature, time, and co-solvents on the cellulose dissolution efficiency of BMMB-based systems.

-

Biomass Pretreatment: Evaluate the effectiveness of BMMB as a pretreatment solvent for various types of lignocellulosic biomass (e.g., wood, agricultural waste). The goal is to enhance the subsequent enzymatic hydrolysis of cellulose to fermentable sugars.

Toxicological and Environmental Profile

A critical aspect of "green chemistry" is the assessment of a compound's environmental impact. While ionic liquids are often touted as green solvents due to their low volatility, their toxicity and biodegradability must be carefully evaluated.

For N-alkyl-N-methylmorpholinium based ionic liquids, it has been shown that toxicity to the marine bacterium Vibrio fischeri increases with the length of the alkyl chain.[2] However, morpholinium-based ionic liquids are generally considered to have lower toxicity compared to those with imidazolium or pyridinium cations.

Proposed Research Directive:

-

Ecotoxicity Studies: Conduct standardized ecotoxicity tests on BMMB using various organisms (e.g., algae, daphnia, fish) to determine its environmental risk profile.

-

Biodegradability Assessment: Evaluate the biodegradability of BMMB using standard methods (e.g., OECD 301) to understand its persistence in the environment.

-

Structure-Toxicity Relationship: Contribute to the understanding of the structure-toxicity relationship of morpholinium ionic liquids by comparing the data for BMMB with that of its shorter and longer chain analogs.

Biochemical and Pharmaceutical Applications

The morpholine moiety is a common feature in many biologically active compounds, and quaternary ammonium salts, in general, exhibit a wide range of biological activities.[10][11][12][13]

Antimicrobial Activity

Quaternary ammonium salts are known for their antimicrobial properties.[11][12][13] The mechanism of action typically involves the disruption of the cell membrane. The lipophilicity of the alkyl chains plays a crucial role in this activity.

Proposed Research Directive:

-

Antimicrobial Screening: Evaluate the antimicrobial activity of BMMB against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of BMMB to quantify its potency.

-

Mechanism of Action Studies: Investigate the mechanism by which BMMB exerts its antimicrobial effects, for example, through membrane permeabilization assays.

Drug Formulation and Delivery

The ethyl analog of BMMB has been used in drug formulation processes to improve the solubility and stability of pharmaceutical compounds.[3][5] This suggests a potential role for BMMB as an excipient in pharmaceutical formulations.

Proposed Research Directive:

-

Solubility Enhancement Studies: Investigate the ability of BMMB to enhance the aqueous solubility of poorly soluble drugs.

-

Stability Studies: Assess the effect of BMMB on the chemical and physical stability of active pharmaceutical ingredients (APIs).

-

Formulation Development: Explore the use of BMMB in the development of novel drug delivery systems, such as ionic liquid-based formulations for oral or transdermal delivery.

Conclusion

This compound is a compound with a rich and diverse research potential. Drawing on the established properties of its structural analogs, this guide has outlined promising avenues of investigation in electrochemistry, catalysis, biomass processing, and the life sciences. A concerted research effort in these areas, with a strong emphasis on understanding structure-property relationships and a thorough evaluation of its environmental profile, will be crucial in unlocking the full potential of this versatile morpholinium salt. The detailed experimental protocols and logical research workflows provided herein are intended to serve as a launchpad for innovative and impactful scientific discovery.

References

- Naserifar, S., Koschella, A., Heinze, T., Bernin, D., & Hasani, M. (2023). Investigation of cellulose dissolution in morpholinium-based solvents: impact of solvent structural features on cellulose dissolution. RSC Advances.

- Raut, D. G., Sundman, O., Su, W., Virtanen, P., Sugano, Y., Kordas, K., & Mikkola, J.-P. (2015). A morpholinium ionic liquid for cellulose dissolution.

-

Chem-Impex. (n.d.). 4-Ethyl-4-methylmorpholinium bromide. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). The role and potential of morpholinium-based ionic liquids in dissolution of cellulose. Retrieved January 21, 2026, from [Link]

-

Åbo Akademi University Research Portal. (n.d.). A morpholinium ionic liquid for cellulose dissolution. Retrieved January 21, 2026, from [Link]

-

MDPI. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. Retrieved January 21, 2026, from [Link]

-

eScholarship, University of California. (n.d.). Can Multiple Ions in an Ionic Liquid Improve the Biomass Pretreatment Efficacy?. Retrieved January 21, 2026, from [Link]

-

ORCA - University of Southampton. (n.d.). Supplemental Chemical Synthesis. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. Retrieved January 21, 2026, from [Link]

-

IRIS - University of Padua. (n.d.). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. Retrieved January 21, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Pretreatment of biomass using ionic liquids: Research updates. Retrieved January 21, 2026, from [Link]

-

PubMed. (2015). Pretreatment of lignocellulosic biomass with renewable cholinium ionic liquids. Retrieved January 21, 2026, from [Link]

-

PubMed. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. Retrieved January 21, 2026, from [Link]

-

MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved January 21, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Ethyl-4-methylmorpholin-4-ium bromide | CymitQuimica [cymitquimica.com]

- 5. research.chalmers.se [research.chalmers.se]

- 6. Investigation of cellulose dissolution in morpholinium-based solvents: impact of solvent structural features on cellulose dissolution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. research.abo.fi [research.abo.fi]

- 10. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unive.it [iris.unive.it]

- 12. Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

4-butyl-4-methylmorpholin-4-ium bromide discovery and history

An In-depth Technical Guide to 4-butyl-4-methylmorpholin-4-ium bromide: From Synthesis to Potential Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium salt with potential applications in diverse scientific and industrial fields. While the specific discovery and historical timeline of this compound are not extensively documented, its synthesis and properties can be understood within the broader context of morpholinium-based ionic liquids and quaternary ammonium salts. This document details a proven synthetic protocol, explores its physicochemical characteristics, and discusses its potential applications based on the known properties of analogous compounds. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the synthesis and utilization of novel ionic liquids and cationic surfactants.

Introduction: The Significance of Morpholinium-Based Quaternary Salts

Quaternary ammonium salts (QAS) are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. Their unique properties, including their utility as phase transfer catalysts, surfactants, and antimicrobial agents, have led to their widespread use in various industrial and research applications. A significant subclass of QAS is ionic liquids (ILs), which are salts with melting points below 100 °C. These materials are often lauded as "green solvents" due to their low vapor pressure and high thermal stability.

Within the diverse family of ILs, those based on the morpholinium cation have garnered considerable interest. The presence of the oxygen atom in the morpholine ring can influence the physicochemical properties of these salts, such as their viscosity and electrochemical stability, making them attractive for applications in electrochemistry, catalysis, and materials science. This compound is a member of this promising class of compounds, and understanding its synthesis and properties is key to unlocking its potential.

Discovery and History: A Derivative of a Versatile Chemical Family

The specific historical details surrounding the first synthesis of this compound are not well-documented in readily available literature. However, its chemical lineage places it within the well-established field of quaternary ammonium salt chemistry, which dates back to the 19th century. The synthesis of such compounds generally relies on the quaternization of tertiary amines with alkyl halides, a reaction that has been extensively studied and optimized over the decades.

The more recent surge of interest in ionic liquids since the late 20th and early 21st centuries has undoubtedly spurred the synthesis and characterization of a vast array of novel salts, including those based on the morpholinium cation. It is likely that this compound was first synthesized during this period of exploration into new ionic liquid structures and their potential applications. The development of morpholine derivatives for various uses, from pharmaceuticals to industrial solvents, has a longer history, with patents and publications describing the synthesis of N-substituted morpholines for several decades.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound and its precursors.

| Property | This compound | N-Methylmorpholine | n-Butyl Bromide |

| Molecular Formula | C₉H₂₀BrNO | C₅H₁₁NO | C₄H₉Br |

| Molecular Weight | 238.17 g/mol | 101.15 g/mol | 137.02 g/mol |

| Appearance | Crystalline solid | Colorless liquid | Colorless liquid |

| Melting Point | 205 °C[1] | -66 °C | -112 °C[2] |

| Boiling Point | Not available | 115-116 °C | 101-102 °C[2] |

| Solubility | Soluble in polar organic solvents | Miscible with water | Insoluble in water, soluble in organic solvents[2] |

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of N-methylmorpholine with n-butyl bromide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl bromide.

Reaction Principle

The lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the carbon atom bonded to the bromine atom in n-butyl bromide. This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation. The reaction is typically carried out in a suitable solvent and may be accelerated by heating.

Experimental Protocol

The following detailed protocol is adapted from a verified synthesis procedure.[1]

Materials:

-

N-Methylmorpholine (0.2 mol, 22.3 mL)

-

n-Butyl bromide (0.2 mol, 21.4 mL)

-

Methyl ethyl ketone (MEK) (80 mL)

Equipment:

-

250 mL sulfonating flask

-

Stirrer

-

Drip funnel

-

Reflux condenser

-

Heating mantle

-

Suction filtration apparatus (Buchner funnel, filter flask)

-

Vacuum oven

Procedure:

-

Reaction Setup: In a 250 mL sulfonating flask equipped with a stirrer, drip funnel, and reflux condenser, add 22.3 mL (0.2 mol) of N-methylmorpholine and 80 mL of methyl ethyl ketone.

-

Addition of Alkyl Halide: While stirring, add 21.4 mL (0.2 mol) of n-butyl bromide dropwise from the drip funnel over a period of 20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C). An initial turbidity will be observed, and the mixture will become denser and may turn an orange-brown color as the reaction progresses.

-

Reaction Time: Maintain the reaction at reflux with continuous stirring for 7 hours.

-

Isolation of Product: After 7 hours, cool the reaction mixture to room temperature. A crystalline slurry should have formed.

-

Filtration: Filter the crystalline product using a suction filtration apparatus.

-

Washing: Wash the collected solid with a small amount of cold methyl ethyl ketone to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven to remove any residual solvent.

Expected Outcome:

-

Yield: Approximately 23%

-

Melting Point: 205 °C[1]

Diagram of the Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques can be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the compound. The spectra will show characteristic peaks corresponding to the protons and carbons of the butyl and methyl groups, as well as the morpholine ring.

-

Melting Point Analysis: The melting point is a useful indicator of purity. The experimentally determined melting point should be sharp and in agreement with the literature value (205 °C).[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation.

Applications and Future Perspectives

While specific applications for this compound are not extensively reported, its potential can be inferred from the known uses of other morpholinium-based ionic liquids and quaternary ammonium salts.

-

Ionic Liquids: As a salt with a potentially low melting point, it could be utilized as an ionic liquid in various applications. Morpholinium-based ionic liquids have been investigated as electrolytes in electrochemical devices due to their good conductivity and wide electrochemical windows.[3] They are also explored as solvents and catalysts in organic synthesis and for the preparation of nanomaterials.[3][4]

-

Antimicrobial and Antifouling Agents: Quaternary ammonium salts are well-known for their antimicrobial properties. Recent studies have shown that morpholinium-based ionic liquids can exhibit potent antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa and can enhance the efficacy of existing antibiotics.[5] Further research could explore the potential of this compound in the development of new disinfectants, antiseptics, or antifouling coatings.

-

Phase Transfer Catalysis: The amphiphilic nature of quaternary ammonium salts allows them to act as phase transfer catalysts, facilitating reactions between reactants in immiscible phases.

-

Surfactants and Emulsifiers: The structure of this compound, with its charged head group and nonpolar alkyl chains, suggests it could function as a cationic surfactant.

The future for this compound and related compounds lies in the systematic investigation of their physicochemical properties and biological activities. Tailoring the alkyl chain length and the counter-ion can lead to the development of task-specific ionic liquids and surfactants with optimized performance for a wide range of applications, from green chemistry to novel therapeutic agents.

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. pacificbiochem.com [pacificbiochem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01190A [pubs.rsc.org]

- 5. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Butyl-4-methylmorpholin-4-ium Bromide in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Advanced Electrolyte Additives

The advancement of lithium-ion battery (LIB) technology is intrinsically linked to the innovation of its core components, particularly the electrolyte. Conventional carbonate-based electrolytes, while widely used, suffer from inherent limitations such as flammability, a narrow electrochemical stability window, and undesirable reactions with electrode materials, especially at high voltages and temperatures.[1][2] These shortcomings compromise battery safety, shorten cycle life, and hinder the development of high-energy-density storage systems. Ionic liquids (ILs) have emerged as a promising class of materials to address these challenges due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[2][3]

This document provides a comprehensive technical guide on the application of a specific morpholinium-based ionic liquid, 4-butyl-4-methylmorpholin-4-ium bromide (BMMB) , as a novel electrolyte additive for enhancing the performance and safety of lithium-ion batteries. Morpholinium-based ILs are particularly noteworthy for their favorable electrochemical stability.[4][5] While direct literature on BMMB in LIBs is nascent, this guide extrapolates from the known behavior of similar quaternary ammonium salts and morpholinium derivatives to provide a robust framework for its investigation. We will delve into the hypothesized mechanism of action, detailed experimental protocols for its evaluation, and expected performance outcomes.

Physicochemical Properties of this compound

A thorough understanding of the additive's intrinsic properties is crucial for its effective application.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₂₀BrNO | [6] |

| Molecular Weight | 238.16 g/mol | [6] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[7] |

| Melting Point | >150 °C (projected) | Inferred from similar compounds[7] |

| Solubility | Soluble in polar organic solvents (e.g., carbonates, ethers) | Expected behavior for ILs |

| Storage | Room temperature, in a dry, inert atmosphere[6] | Manufacturer's recommendation |

Hypothesized Mechanism of Action: SEI Modification and Enhanced Stability

We propose that this compound, when introduced in small quantities (typically 0.5-2.0 wt%) into a conventional lithium-ion battery electrolyte, primarily functions as a film-forming additive .[8] Its primary role is to participate in the formation of a robust and stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial formation cycles.[9][10][11]

The proposed mechanism involves the electrochemical reduction of the 4-butyl-4-methylmorpholin-4-ium cation at the anode surface, which has a higher reduction potential than the bulk solvent molecules (e.g., ethylene carbonate). This preferential reduction leads to the decomposition of the cation and its incorporation into the SEI layer.

Key Hypothesized Benefits:

-

Formation of a Stable SEI: The decomposition products are believed to form a more compact, uniform, and ionically conductive SEI layer.[12] This layer can effectively suppress the continuous decomposition of the electrolyte solvent, minimizing gas generation and irreversible capacity loss.[13][14]

-

Improved Ionic Conductivity: The presence of the morpholinium cation may alter the solvation shell of Li⁺ ions, potentially leading to increased Li⁺ transference number and improved ionic conductivity of the electrolyte, especially at lower temperatures.[4]

-

Enhanced Thermal and Electrochemical Stability: The inherent stability of the morpholinium cation contributes to a wider operating window for the electrolyte.[3][4] The oxygen atom in the morpholine ring is thought to enhance the electrochemical stability.[3]

-

Suppression of Lithium Dendrite Growth: A more robust and uniform SEI layer can physically suppress the formation and growth of lithium dendrites, a critical safety concern in lithium-metal and fast-charging applications.[15]

The following diagram illustrates the proposed mechanism at the anode-electrolyte interface.

Caption: Workflow for the synthesis of BMMB.

Protocol 2: Preparation of BMMB-Containing Electrolyte

Safety Precautions: All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. [16][17] Materials:

-

Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

-

Lithium hexafluorophosphate (LiPF₆)

-

Synthesized this compound (BMMB)

-

Precision balance (±0.1 mg)

-

Volumetric flasks and pipettes

Procedure:

-

Baseline Electrolyte Preparation:

-

Prepare a 1 M LiPF₆ solution in EC:DMC (1:1 v/v). For example, to prepare 50 mL, dissolve the appropriate mass of LiPF₆ in 25 mL of EC and 25 mL of DMC. Stir until the salt is completely dissolved. This is the "control" electrolyte.

-

-

BMMB-Additive Electrolyte Preparation:

-

Prepare electrolytes with varying concentrations of BMMB (e.g., 0.5%, 1.0%, and 2.0% by weight).

-

For a 1.0 wt% BMMB electrolyte, calculate the total mass of the 1 M LiPF₆ in EC:DMC solution.

-

Add 1.0% of that mass of BMMB to the solution. For instance, if 50 mL of the baseline electrolyte weighs 55 g, add 0.55 g of BMMB.

-

Stir until the BMMB is fully dissolved.

-

Protocol 3: Coin Cell Assembly and Testing

Materials:

-

CR2032 coin cell components (casings, spacers, springs)

-

Anode: Graphite-coated copper foil

-

Cathode: LiFePO₄ or LiNiMnCoO₂ (NMC) coated aluminum foil

-

Celgard separator

-

Electrolytes (control and BMMB-containing)

-

Battery cycler

-

Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

-

Cell Assembly (in glovebox):

-

Punch circular electrodes (e.g., 15 mm diameter for anode, 14 mm for cathode) and separator (19 mm).

-

Assemble the CR2032 coin cell in the order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

-

Add 20-30 µL of the designated electrolyte onto the separator before placing the cathode.

-

Crimp the coin cell using a hydraulic crimper.

-

-

Formation Cycles:

-

Let the assembled cells rest for 12 hours to ensure complete wetting of the electrodes.

-

Perform two formation cycles at a low C-rate (e.g., C/20; charge and discharge in 20 hours) within a specified voltage window (e.g., 3.0-4.2 V for NMC/graphite). This step is critical for forming a stable SEI. [9]3. Electrochemical Testing:

-

Cyclic Performance: Cycle the cells at a higher rate (e.g., C/2) for 100-500 cycles. Record the discharge capacity and coulombic efficiency for each cycle.

-

Rate Capability: Test the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).

-

Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before cycling, after formation, and after extended cycling to analyze changes in the SEI and charge transfer resistance.

-

Caption: Experimental workflow for evaluating BMMB as an electrolyte additive.

Expected Results and Data Presentation

The addition of BMMB is expected to yield significant improvements in battery performance metrics. The following tables present hypothetical data to illustrate these anticipated outcomes.

Table 1: Cycling Performance of Li||NMC Cells after 200 Cycles at C/2

| Electrolyte | Initial Discharge Capacity (mAh/g) | Capacity Retention (%) | Average Coulombic Efficiency (%) |

| Control (0% BMMB) | 160.2 | 85.3% | 99.5% |

| 0.5% BMMB | 159.8 | 92.1% | 99.8% |

| 1.0% BMMB | 160.5 | 96.5% | 99.9% |

| 2.0% BMMB | 158.9 | 93.8% | 99.8% |

Table 2: Rate Capability Performance

| C-Rate | Control (mAh/g) | 1.0% BMMB (mAh/g) |

| C/10 | 161.1 | 161.5 |

| C/5 | 158.3 | 160.1 |

| C/2 | 155.4 | 158.9 |

| 1C | 148.9 | 155.2 |

| 2C | 135.2 | 147.6 |

Table 3: Electrochemical Impedance Spectroscopy (Nyquist Plot Analysis)

| Electrolyte | SEI Resistance (Rsei) after Formation (Ω) | Charge Transfer Resistance (Rct) after Formation (Ω) | Rct after 200 Cycles (Ω) |

| Control | 25.4 | 85.6 | 152.3 |

| 1.0% BMMB | 18.2 | 65.1 | 75.8 |

These projected results indicate that an optimal concentration of BMMB (around 1.0 wt%) could significantly enhance capacity retention and rate capability by forming a more stable and less resistive SEI layer.

Conclusion and Future Outlook

The application of this compound as an electrolyte additive represents a promising avenue for the development of safer, longer-lasting, and higher-performance lithium-ion batteries. The protocols and expected outcomes detailed in this guide provide a comprehensive framework for researchers to validate its efficacy. Future work should focus on post-mortem analysis (SEM and XPS) of the electrodes to provide direct evidence of the modified SEI composition and morphology. Furthermore, testing in full-pouch cells and under various temperature conditions will be crucial for assessing its viability for commercial applications.

References

- (No source provided in prompt)

- Montanino, M., et al. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. RSC Advances, 13(30), 20638-20649.

- Anouti, M., et al. (2010). Physicochemical Characterization of Morpholinium Cation Based Protic Ionic Liquids Used As Electrolytes. The Journal of Physical Chemistry B, 114(5), 1757-1766.

- Lin, X., et al. (2022). Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. JoVE (Journal of Visualized Experiments).

- Wang, Y., et al. (2022).

- Yan, F., & Texter, J. (2022). Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries.

- Bella, F., et al. (2023). Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. Energy & Environmental Science, 16(11), 4839-4861.

- (No source provided in prompt)

- (No source provided in prompt)

-

Shang, Z. (2020). Tutorial 15-Battery with ionic liquid-based electrolyte. YouTube. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- (No source provided in prompt)

- (No source provided in prompt)

- Zein El Abedin, S., et al. (2022). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.

- Li, Y., et al. (2017). A Novel Electrolyte Salt Additive for Lithium-Ion Batteries with Voltages Greater than 4.7 V.

- (No source provided in prompt)

- (No source provided in prompt)

- Eshetu, G. G., et al. (2023). Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell.

- (No source provided in prompt)

- Yvenat, M-E., et al. (2023). Study of the influence of the formation protocol on the SEI layer formed at the graphite electrode surface of a non-aqueous potassium-ion hybrid supercapacitor (KIC) through STEM and XPS analyses. Sustainable Energy & Fuels, 7(18), 4564-4575.

- Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394.

- Liu, Z., et al. (2022). Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. ACS Omega, 7(38), 34337-34344.

- Liu, Z., et al. (2022). Influence of the SEI Formation on the Stability and Lithium Diffusion in Si Electrodes. ACS Omega, 7(38), 34337–34344.

- Beheshti, S. H., et al. (2021). Molecular structures of the studied compounds in the SEI formation process.

- (No source provided in prompt)

-

PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

- (No source provided in prompt)

- (No source provided in prompt)

- (No source provided in prompt)